2-(Cyclohexylamino)benzoic acid
Overview
Description
2-(Cyclohexylamino)benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. The molecular formula of this compound is C13H17NO2, and it has a molecular weight of 219.28 g/mol
Mechanism of Action
Target of Action
The primary target of 2-(Cyclohexylamino)benzoic acid is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle control, particularly in response to DNA damage .
Mode of Action
This could result in changes to the cell cycle and DNA repair mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its target, it is likely involved in pathways related to cell cycle control and dna damage response .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Given its target, it may influence cell cycle progression and DNA repair mechanisms .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclohexylamino)benzoic acid typically involves the reaction of cyclohexylamine with 2-chlorobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-(Cyclohexylamino)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminobenzoic acid: Similar in structure but lacks the cyclohexyl group.
4-Aminobenzoic acid: The amine group is attached to the para position of the benzene ring.
Cyclohexylamine: Contains the cyclohexyl group but lacks the benzoic acid moiety.
Uniqueness: 2-(Cyclohexylamino)benzoic acid is unique due to the presence of both the cyclohexyl group and the aminobenzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(cyclohexylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFCCPQQJLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600368 | |
Record name | 2-(Cyclohexylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-53-0 | |
Record name | 2-(Cyclohexylamino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Cyclohexylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of PhzA/B in complex with 2-(Cyclohexylamino)benzoic acid?
A1: The research paper you provided describes the crystal structure of PhzA/B, a protein involved in phenazine biosynthesis, complexed with this compound. [] This structural information is crucial for understanding the molecular interactions between the compound and its target protein. By analyzing the binding site and interactions, researchers can gain insights into the mechanism of action of this compound and its potential role in phenazine biosynthesis. This knowledge can be further applied to design novel compounds targeting PhzA/B or other enzymes involved in similar pathways.
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